molecular formula C6H3BrFIO B14013975 2-Bromo-6-fluoro-4-iodophenol

2-Bromo-6-fluoro-4-iodophenol

Cat. No.: B14013975
M. Wt: 316.89 g/mol
InChI Key: UZSOPBFMUBVILS-UHFFFAOYSA-N
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Description

2-Bromo-6-fluoro-4-iodophenol is an organic compound with the molecular formula C6H3BrFIO It is a halogenated phenol, characterized by the presence of bromine, fluorine, and iodine atoms attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-fluoro-4-iodophenol typically involves multi-step reactions starting from simpler aromatic compounds. One common method includes:

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are optimized for larger scales. These methods focus on improving yield, reducing waste, and ensuring environmental safety. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-fluoro-4-iodophenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenols, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-Bromo-6-fluoro-4-iodophenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-6-fluoro-4-iodophenol involves its interaction with specific molecular targets. The phenolic group can form hydrogen bonds with proteins and enzymes, affecting their activity. The halogen atoms can participate in halogen bonding, influencing the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-4-fluoro-6-methylphenol
  • 2-Bromo-4-chlorophenol
  • 2-Bromo-6-iodophenol

Uniqueness

2-Bromo-6-fluoro-4-iodophenol is unique due to the presence of three different halogen atoms on the benzene ring. This unique combination of halogens imparts distinct chemical properties, such as increased reactivity and the ability to participate in diverse chemical reactions. Compared to similar compounds, it offers a broader range of applications and potential for the development of new materials and pharmaceuticals .

Properties

Molecular Formula

C6H3BrFIO

Molecular Weight

316.89 g/mol

IUPAC Name

2-bromo-6-fluoro-4-iodophenol

InChI

InChI=1S/C6H3BrFIO/c7-4-1-3(9)2-5(8)6(4)10/h1-2,10H

InChI Key

UZSOPBFMUBVILS-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1F)O)Br)I

Origin of Product

United States

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